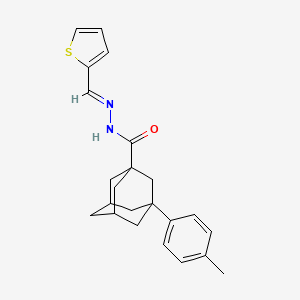![molecular formula C16H16N2O3 B5758291 N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)
N-[2-(acetylamino)phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2-phenoxyacetamide, also known as NAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 308.35 g/mol. NAPA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide is not fully understood. However, it has been proposed that N-[2-(acetylamino)phenyl]-2-phenoxyacetamide inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This inhibition results in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
N-[2-(acetylamino)phenyl]-2-phenoxyacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[2-(acetylamino)phenyl]-2-phenoxyacetamide has also been found to reduce the production of reactive oxygen species and inhibit the activity of nuclear factor-κB, a transcription factor that plays a key role in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(acetylamino)phenyl]-2-phenoxyacetamide has several advantages as a research compound. It is readily available and relatively inexpensive. It has also been extensively studied and has a well-established safety profile. However, N-[2-(acetylamino)phenyl]-2-phenoxyacetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several areas of future research that could be explored with N-[2-(acetylamino)phenyl]-2-phenoxyacetamide. One potential area of study is the development of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research could be the investigation of the molecular mechanisms underlying the anti-inflammatory and antitumor effects of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide. Additionally, further studies could be conducted to optimize the synthesis and purification of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide for use in experimental settings.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide involves the reaction between 2-phenoxyacetic acid and 2-aminobenzamide in the presence of acetic anhydride. This reaction results in the formation of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide along with acetic acid as a byproduct. The purity and yield of N-[2-(acetylamino)phenyl]-2-phenoxyacetamide can be improved by recrystallization and other purification techniques.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-2-phenoxyacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. N-[2-(acetylamino)phenyl]-2-phenoxyacetamide has also been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)17-14-9-5-6-10-15(14)18-16(20)11-21-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZCJIQJAUDRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)
methanol](/img/structure/B5758263.png)






![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)